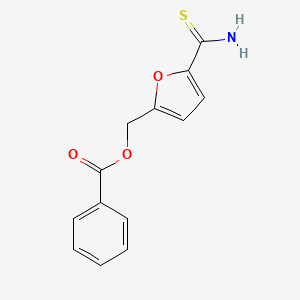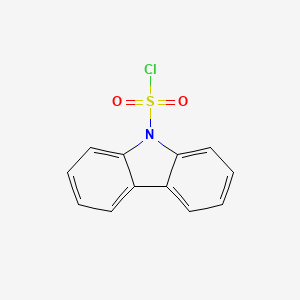
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is a fluorinated alkane. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alkanes. Fluorinated alkanes are often used in various industrial applications due to their unique properties, such as high thermal stability and resistance to chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- typically involves the fluorination of a nonane derivative. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating reagents under controlled conditions. The reaction is usually conducted in a solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor where the nonane derivative is fluorinated in a controlled environment. This method ensures a consistent product yield and minimizes the risk of hazardous side reactions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms makes it more resistant to these reactions compared to non-fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a hydroxyl group, while oxidation may lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its unique properties.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Wirkmechanismus
The mechanism of action of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various molecular pathways. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane, 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluoro-4,6-nonanedione: Another fluorinated nonane derivative with similar properties.
Nonane, 2-methyl-: A methylated nonane compound with different chemical properties due to the absence of fluorine atoms.
Uniqueness
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
57915-73-8 |
|---|---|
Molekularformel |
C10H10F12 |
Molekulargewicht |
358.17 g/mol |
IUPAC-Name |
1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methylnonane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)6(12)10(20,21)22)2-3-7(13,14)5(11)9(17,18)19/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
SSEIJTRVRYKJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C(C(F)(F)F)F)(F)F)C(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)




![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

